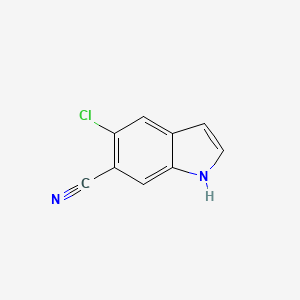

5-Chloro-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOHWURGVUMHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1H-indole-6-carbonitrile: A Core Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indole-6-carbonitrile is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the field of drug discovery. Its structural features make it a valuable building block, especially in the burgeoning area of targeted protein degradation. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and outlines its emerging role in the development of novel therapeutic agents.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. To date, experimental data for properties such as melting and boiling points have not been publicly reported.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂ | [1][2] |

| Molecular Weight | 176.602 g/mol | [1] |

| CAS Number | 1427359-26-9 | [1] |

| Appearance | Solid (Typical) | [3] |

| Color | White to off-white (Typical) | [3] |

| Purity | ≥97% | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [3] |

| Storage | Room temperature | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in peer-reviewed literature. However, predicted spectral data and information from suppliers can provide valuable insights. Commercial suppliers may offer access to NMR, HPLC, LC-MS, and UPLC data upon request.[4]

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 177.02141 |

| [M+Na]⁺ | 199.00335 |

| [M-H]⁻ | 175.00685 |

| [M]⁺ | 176.01358 |

| [M]⁻ | 176.01468 |

| (Data predicted using computational models)[2] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis could potentially begin from a suitably substituted chlorophenyl precursor, followed by the introduction of a nitrogen-containing group and subsequent cyclization to form the indole ring. The nitrile group could be introduced either before or after the indole formation.

Figure 1. Conceptual workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Role as a Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block".[1] This classification strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Targeted Protein Degradation Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule acts as a bridge between the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. A polyubiquitin chain marks the target protein for degradation by the 26S proteasome.

Figure 2. Signaling pathway of PROTAC-induced targeted protein degradation.

While the specific E3 ligase that this compound-based PROTACs might recruit is not yet defined in the literature, indole scaffolds are known to be versatile binders. The development of ligands for E3 ligases is a critical area of research in targeted protein degradation.[5][6][7][8][9] The unique electronic and steric properties of this compound may allow for the development of novel E3 ligase ligands with high affinity and selectivity.

Conclusion

This compound represents a promising molecular scaffold for the development of innovative therapeutics, particularly in the realm of targeted protein degradation. While comprehensive experimental data is still emerging, its classification as a protein degrader building block highlights its potential for constructing novel PROTACs. Further research into its synthesis, reactivity, and biological targets will be crucial in unlocking its full therapeutic potential and advancing the field of drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C9H5ClN2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Chloro-1H-Indole-3-Carbonitrile: Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 4. 1427359-26-9|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00198F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to the Synthesis and Discovery of Novel Indole Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4] The incorporation of a carbonitrile (-C≡N) group onto the indole ring introduces a versatile functional handle that can act as a hydrogen bond acceptor, a reactive center for further chemical transformations, and a bioisostere for other functional groups.[5] This guide provides an in-depth overview of modern synthetic strategies for creating novel indole carbonitriles and highlights recent discoveries in their application as potent therapeutic agents.

Synthesis of Novel Indole Carbonitriles

The synthesis of indole carbonitriles can be broadly categorized into two approaches: construction of the indole ring already bearing a cyano group, or introduction of the cyano group onto a pre-formed indole scaffold. Modern methodologies often focus on the latter, employing robust and versatile reactions like palladium-catalyzed cross-couplings to functionalize the indole core.

A common and effective strategy involves a multi-step sequence starting from readily available indole carboxamides. This process typically includes the dehydration of the amide to form the nitrile, followed by functionalization at various positions on the indole ring. Palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings are particularly powerful for introducing a diverse range of substituents, enabling the creation of extensive chemical libraries for drug screening.[6][7]

The table below summarizes the synthesis of various functionalized 1H-indole-2-carbonitriles, demonstrating the efficiency of cross-coupling reactions.[5]

| Compound | Synthetic Reaction | Substituents | Yield (%) |

| 5d | Sonogashira Coupling | N-propargyl, 2-cyanophenyl | 64%[5] |

| 5a | Sonogashira Coupling | N-propargyl, Phenyl | 90%[5] |

| 5f | Sonogashira Coupling | N-propargyl, 4-ethynylphenyl | 78%[5] |

| 7a | N-Benzylation | H | 92%[5] |

| 7b | N-Benzylation | 5-Methoxy | 71%[5] |

Discovery of Indole Carbonitriles as Therapeutic Agents

The structural diversity achievable through modern synthetic methods has led to the discovery of indole carbonitriles with potent and selective biological activities. These compounds have emerged as promising candidates for treating complex diseases like diabetes and cancer.

Anti-Diabetic Agents

A series of novel indole-pyridine carbonitriles were synthesized via a one-pot multicomponent reaction and evaluated for their potential as anti-diabetic agents.[8][9] Several derivatives exhibited potent inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 1 | 1.30 ± 0.01 | 1.70 ± 0.02 |

| 2 | 1.50 ± 0.01 | 1.90 ± 0.01 |

| 4 | 2.10 ± 0.02 | 2.30 ± 0.02 |

| 5 | 2.50 ± 0.01 | 2.60 ± 0.01 |

| 7 | 3.10 ± 0.03 | 3.30 ± 0.01 |

| Acarbose (Standard) | 14.50 ± 0.11 | - |

| Data sourced from Solangi et al., 2023.[8][9] |

Anti-Cancer Agents: TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by chromosomal rearrangements leading to NTRK gene fusions, act as oncogenic drivers in a wide range of cancers.[10] This has made TRK a prime target for cancer therapy. Through a structure-based drug design approach, a novel 1H-indole-3-carbonitrile derivative, designated C11 , was identified as a highly potent TRK inhibitor.[10]

Compound C11 demonstrated significant anti-proliferative effects against TRK-dependent cancer cell lines.[10] Mechanistic studies revealed that it induces cancer cell death by arresting the cell cycle, triggering apoptosis, and inhibiting the TRK signaling pathway by reducing the levels of phosphorylated TRK.[10]

| Parameter | Result |

| Km-12 Cell Line IC₅₀ | 2.1 nM |

| Plasma Stability (t₁/₂) | > 480 min |

| Liver Microsomal Stability (t₁/₂) | 38.9 min |

| Oral Bioavailability | 15.2% |

| Data sourced from Dong et al., 2024.[10] |

The signaling pathway initiated by oncogenic TRK fusions involves dimerization and autophosphorylation of the receptor, which subsequently activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration. Potent inhibitors like compound C11 block this initial phosphorylation step, effectively shutting down these pro-cancerous signals.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the advancement of chemical and pharmacological research. Below are representative protocols for the synthesis of key indole carbonitrile intermediates and derivatives.

Protocol 1: General Procedure for the Synthesis of 1H-Indole-2-carbonitriles (3a-d)[5]

To a solution of the corresponding 1H-indole-2-carboxamide (4.0 g, 1.0 equiv.) in dry chloroform (CHCl₃), phosphorus(V) oxychloride (POCl₃, 4.0 equiv.) is added. The reaction mixture is heated to reflux and stirred for 3 hours. After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (80:20) eluent to afford the desired 1H-indole-2-carbonitrile.

-

1H-Indole-2-carbonitrile (3a): Yellow solid, 79% yield.[5]

Protocol 2: General Procedure for Sonogashira Cross-Coupling (5a-f)[5]

A dried Schlenk tube is charged with the N-propargyl-1H-indole-2-carbonitrile derivative (1.0 equiv.), the corresponding aryl iodide (1.3 equiv.), copper(I) iodide (CuI, 10 mol%), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 10 mol%). The tube is evacuated and backfilled with argon. Anhydrous dimethylformamide (DMF) and triethylamine (Et₃N, 3.0 equiv.) are added via syringe. The reaction mixture is stirred at room temperature overnight. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final coupled product.

-

1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile (5d): Yellow solid, 64% yield.[5]

Protocol 3: Synthesis of Indole-3-carbonitrile[11]

A mixture of indole-3-carboxaldehyde (1.44 g, 0.0099 mole), diammonium hydrogen phosphate (7.0 g, 0.053 mole), 1-nitropropane (30 mL, 0.34 mole), and glacial acetic acid (10 mL) is heated to reflux for 12.5 hours. The volatile components are removed under reduced pressure. An excess of water is added to the dark residue, causing the crude indole-3-carbonitrile to precipitate. The solid is collected by filtration and dried under reduced pressure to yield the product. For further purification, the product can be recrystallized from an acetone-hexane mixture with decolorizing carbon or sublimed under vacuum.

Conclusion

Indole carbonitriles represent a versatile and highly valuable class of molecules in the field of drug discovery. As demonstrated, modern synthetic strategies, particularly those employing palladium-catalyzed cross-coupling reactions, provide efficient access to a vast chemical space of polysubstituted indole derivatives. The successful identification of potent indole carbonitrile-based inhibitors for targets such as α-glucosidase and Tropomyosin Receptor Kinase highlights the therapeutic potential of this scaffold. The continued exploration of this chemical class, aided by structure-based design and advanced synthetic methodologies, is poised to deliver the next generation of innovative medicines for a variety of human diseases.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Characteristics of 5-Chloroindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-chloroindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a vital resource for researchers in the field.

Core Physicochemical Data

The physicochemical properties of 5-chloroindole and its derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, lipophilicity (logP), acid dissociation constant (pKa), and solubility dictate a compound's behavior in biological systems.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. For 5-chloroindole derivatives, the melting point can vary significantly with substitution.

| Compound | Substituent(s) | Melting Point (°C) |

| 5-Chloroindole | - | 69-71[1][2] |

| 5-Chloroindole-3-carboxaldehyde | 3-CHO | 213-216 |

| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | 3-CH2NH(CH2)2Ph, 2-COOH | 192-193[3] |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | 3-CH2NH(CH2)2(4-pyrrolidin-1-yl-Ph), 2-COOH | 189-190[3] |

| Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | 3-CH2NH(CH2)2(4-pyrrolidin-1-yl-Ph), 2-COOEt | 173-175[3] |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | 3-CH2NH(CH2)2(4-(2-methylpyrrolidin-1-yl)-Ph), 2-COOEt | 158-160[3] |

| 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one | Fused pyrrolone at 3,4-position, N-phenethyl | 245-247[3] |

Lipophilicity (logP)

| Compound | LogP (Experimental/Predicted) | Method |

| 5-Chloroindole | 2.9 (Computed) | XLogP3 |

| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivative (3a) | 4.23 (in silico) | SwissADME |

| Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) | 4.65 (in silico) | SwissADME |

| Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3c) | 4.82 (in silico) | SwissADME |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3d) | 4.78 (in silico) | SwissADME |

| Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3e) | 4.82 (in silico) | SwissADME |

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution. For indole derivatives, the pKa of the N-H proton is a key determinant of its ionization state at physiological pH, which influences its solubility and ability to interact with biological targets.

| Compound | pKa (Predicted) |

| 5-Chloroindole | 16.09 ± 0.30[1] |

Solubility

Solubility is a crucial factor for drug delivery and bioavailability. The parent 5-chloroindole is reported to be soluble in alcohol but insoluble in water.[1][4] The solubility of its derivatives will be highly dependent on the nature of their substituents.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail the standard experimental protocols for measuring logP and pKa.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of the partition coefficient (logP).

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Detailed Methodology:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A stock solution of the 5-chloroindole derivative is prepared in either water-saturated n-octanol or n-octanol-saturated water, depending on its solubility.

-

Partitioning: A known volume of the stock solution is added to a flask containing a known volume of the other solvent. The flask is then sealed and shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Detailed Methodology:

-

Instrument Calibration: The pH meter is calibrated using standard buffer solutions of known pH.

-

Sample Preparation: A solution of the 5-chloroindole derivative is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of HCl or NaOH, added in small increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is ionized. This can be determined from the half-equivalence point on the titration curve. For more complex molecules, derivative plots of the titration curve can be used to accurately identify the equivalence points.

Biological Activity and Signaling Pathways

Certain 5-chloroindole derivatives have been identified as potent inhibitors of the EGFR/BRAF signaling pathway, which is a critical pathway in many cancers.[3]

EGFR/BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and BRAF are key components of the RAS/RAF/MEK/ERK signaling cascade, which plays a central role in regulating cell proliferation, survival, and differentiation.[5][6][7] Mutations in EGFR or BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumorigenesis.[6]

References

Spectroscopic Data Interpretation for 5-Chloro-1H-indole-6-carbonitrile: A Technical Guide

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for 5-Chloro-1H-indole-6-carbonitrile could not be located. This guide will therefore focus on the predicted spectroscopic characteristics of the molecule and provide a framework for interpretation based on data from closely related analogs. This information is intended to assist researchers in the putative identification of this compound and to guide future experimental work.

Chemical Structure and Predicted Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂. Its structure consists of a bicyclic indole core, chlorinated at the 5-position and substituted with a nitrile group at the 6-position.

Figure 1: Chemical structure of this compound with atom numbering.

Predicted Spectroscopic Data

While experimental data is unavailable, predicted values can offer initial guidance.

Mass Spectrometry

Based on its molecular formula, the predicted mass spectral data for this compound is presented in Table 1. The presence of a chlorine atom should result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.0214 |

| [M+Na]⁺ | 199.0033 |

| [M-H]⁻ | 175.0068 |

| [M]⁺ | 176.0135 |

| Table 1: Predicted m/z values for various adducts of this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting precise NMR chemical shifts is challenging without experimental validation. However, general regions for the proton (¹H) and carbon (¹³C) signals can be anticipated based on the electronic environment of the nuclei in the molecule.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show signals corresponding to the five protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrile substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | > 10.0 | Broad singlet |

| H2 | 7.5 - 7.8 | Triplet or Doublet of doublets |

| H3 | 6.6 - 6.9 | Triplet or Doublet of doublets |

| H4 | ~ 7.8 | Singlet |

| H7 | ~ 7.6 | Singlet |

| Table 2: Predicted ¹H NMR chemical shifts for this compound. |

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 125 - 130 |

| C3 | 100 - 105 |

| C3a | 128 - 132 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 115 - 120 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| CN | 117 - 122 |

| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, Sharp |

| C≡N stretch (nitrile) | 2220 - 2260 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

| Table 4: Predicted IR absorption frequencies for this compound. |

Experimental Protocols

To obtain the necessary spectroscopic data, the following general experimental protocols are recommended.

Sample Preparation

A high-purity sample of this compound should be obtained or synthesized. For NMR analysis, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL. For IR spectroscopy, the sample can be analyzed as a solid (KBr pellet or ATR) or as a solution. For mass spectrometry, the sample should be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

NMR Spectroscopy

¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

Figure 2: A general workflow for NMR data acquisition and analysis.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectral range should typically be from 4000 to 400 cm⁻¹.

Data Interpretation Strategy

A systematic approach is crucial for the accurate interpretation of spectroscopic data.

Figure 3: Logical relationship for spectroscopic data interpretation leading to structure elucidation.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a predictive framework for its characterization. The tabulated predicted data and outlined experimental protocols are intended to serve as a valuable resource for researchers working on the synthesis and identification of this and related compounds. The acquisition and publication of experimental data for this compound would be a significant contribution to the chemical research community.

The Architectural Versatility of Substituted Indole Scaffolds: A Technical Guide to Their Biological Activities

Executive Summary: The indole nucleus, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of therapeutic agents across a multitude of disease areas.[1][2] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, alkaloids, and essential biomolecules like tryptophan and serotonin.[3] Its unique structural and electronic properties allow for extensive substitution, creating a vast chemical space for derivatives with diverse and potent biological activities. These activities range from anticancer and antimicrobial to antiviral, anti-inflammatory, and neuroprotective effects.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of substituted indole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activities

Substituted indoles have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer types through diverse mechanisms of action.[5][6] Several indole-based drugs, such as panobinostat and sunitinib, have received FDA approval for clinical use.[6] The primary mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[5][7][8]

Key Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain indole derivatives, much like the natural vinca alkaloids, interfere with microtubule function.[5] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][5]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Indole scaffolds serve as a foundation for designing potent inhibitors of kinases such as Epidermal Growth Factor Receptors (EGFR), which are involved in cell proliferation and survival.[8]

-

Induction of Apoptosis: Indole derivatives can trigger apoptosis through various signaling cascades. This includes the activation of pro-apoptotic proteins like Bax and p53 and the modulation of pathways such as MAPK and PI3K/Akt/mTOR, which are central regulators of cell survival and death.[5][9][10]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value (µM) | Mechanism of Action | Reference(s) |

| 2-carbomethoxy-3-arylindole (R=OMe, R1=CF3) | CEM, RS4 (Leukemia) | 0.20 - 0.30 | Tubulin Polymerization Inhibition, DNA Damage, Apoptosis | [5] |

| Indole-3-carbinol | H1299 (Lung) | 449.5 | ROS Induction, Apoptosis | [5] |

| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | 4 | Not specified | [3] |

| Methoxy-substituted indole curcumin derivative | Hep-2 (Laryngeal) | 12 | Not specified | [3] |

| Methoxy-substituted indole curcumin derivative | A549 (Lung) | 15 | Not specified | [3] |

Signaling Pathway Visualization

Caption: PI3K/Akt/mTOR/NF-κB pathway inhibition by indole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Substituted indole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activities

Indole derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] The inclusion of moieties such as 1,2,4-triazole and 1,3,4-thiadiazole on the indole scaffold has been shown to enhance this activity.[11]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [11] |

| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [11] |

| Indole derivative (1b) | Candida krusei | 3.125 | [11] |

| Indole derivative (3d) | Candida krusei | 3.125 | [11] |

| Indole DKPs (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94 - 3.87 µM | [13] |

Experimental Workflow Visualization

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by challenging a standardized inoculum of a microorganism with serial dilutions of the agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth.

Materials:

-

Bacterial or fungal strains

-

Substituted indole compounds

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microbe, no drug) and negative control (broth, no microbe)

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the indole compounds directly in the 96-well plates using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

Result Interpretation: After incubation, examine the plates for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Antiviral Activities

The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents.[14] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, Dengue virus (DENV), Zika virus (ZIKV), and coronaviruses.[3][15] The mechanisms of action are varied and can involve inhibiting viral entry, replication, or the function of essential viral enzymes.[14][15]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Cell Line | EC50/IC50 Value | CC50 Value | Reference(s) |

| Indole-3-yl analog (43) | HIV-1 | - | EC50 = 4.0 nM | >200 µM | [14] |

| Tetrahydroindole (3) | HCV (gt 2a) | - | EC50 = 2.6 µM | >109.9 µM | [14] |

| Indole-triazole (97) | Influenza A (IAV) | - | IC50 = 1.34 µM | >100 µM | [3] |

| Indole-2-carboxylate (8f) | Coxsackie B3 | - | SI = 17.1 | - | [16] |

| Indole-2-carboxylate (14f) | Influenza A | - | IC50 = 7.53 µmol/L | SI = 12.1 | [16] |

| Umifenovir (Arbidol) | SARS-CoV-2 | - | IC50 = 4.11 µM | - | [17] |

SI = Selectivity Index (CC50/IC50)

Visualization: Targets in the Viral Life Cycle

Caption: Potential targets of indole derivatives in the viral life cycle.

Experimental Protocol: Plaque Reduction Assay

Principle: This assay quantifies the reduction in infectious virus particles after treatment with an antiviral compound. A confluent monolayer of host cells is infected with a known amount of virus. An overlay medium (e.g., containing agarose) is added to restrict virus spread to adjacent cells, resulting in localized zones of cell death (plaques). The number of plaques is proportional to the number of infectious virus particles.

Materials:

-

Susceptible host cell line (e.g., Vero, MDCK)

-

Virus stock with a known titer

-

Substituted indole compounds

-

6-well or 12-well plates

-

Infection medium (e.g., serum-free MEM)

-

Overlay medium (e.g., MEM with 1% low-melting-point agarose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Treatment: Prepare serial dilutions of the indole compound. Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.

-

Infection: Wash the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and add 2-3 mL of overlay medium to each well.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

-

Fixing and Staining: Fix the cells with formaldehyde and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.

Anti-inflammatory Activities

Indole derivatives, including the well-known NSAID indomethacin, are potent anti-inflammatory agents.[3] Their mechanisms involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB, which regulates the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][18][19] More recent research has also implicated indole derivatives as inhibitors of the cGAS-STING pathway, which is involved in autoinflammatory diseases.[20]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Result | Reference(s) |

| Indole derivative (S7) | Carrageenan-induced paw edema (3h) | 63.69% inhibition | [21] |

| Indole derivative (S14) | Carrageenan-induced paw edema (3h) | 62.69% inhibition | [21] |

| Indole derivative (4dc) | STING inhibition (RAW-Lucia™ ISG cells) | IC50 = 0.14 µM | [20] |

| Indole derivative (4dc) | STING inhibition (THP1-Dual™ cells) | IC50 = 0.39 µM | [20] |

| Indole-2-formamide (13b) | Inhibition of NO, IL-6, TNF-α release | Most potent in series | [18] |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB inflammatory pathway by indole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Principle: This is a standard in vivo model for evaluating acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

-

Wistar rats or Swiss albino mice

-

Substituted indole compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Reference drug (e.g., Indomethacin)

-

Plebismometer or digital calipers

Procedure:

-

Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

-

Compound Administration: Administer the test indole compounds and the reference drug orally or via intraperitoneal injection. The control group receives only the vehicle.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plebismometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Neuroprotective Activities

Indole-based compounds, including natural metabolites like melatonin, exhibit significant neuroprotective properties, making them attractive candidates for treating neurodegenerative diseases.[22][23] Their mechanisms of action are multi-faceted and include potent antioxidant effects, modulation of neuroprotective signaling pathways, and interference with the aggregation of misfolded proteins like amyloid-beta (Aβ).[24][25]

Key Mechanisms of Action

-

Antioxidant Activity: Indole derivatives can directly scavenge reactive oxygen species (ROS) and enhance the body's endogenous antioxidant defenses, protecting neuronal cells from oxidative damage, which is a key factor in neurodegeneration.[23][24][25]

-

Modulation of Signaling Pathways: Compounds like Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate pro-survival pathways such as the TrkB/Akt and Nrf2-ARE pathways, which promote neuronal survival and defense against oxidative stress.[22]

-

Anti-Aggregation Properties: Certain indole derivatives have been shown to interfere with the fibrillation process of amyloid peptides, promoting their disaggregation and reducing the neurotoxicity associated with protein plaques in conditions like Alzheimer's disease.[25]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Model/Assay | Result | Reference(s) |

| Indole-3-carbinol (I3C) | Cerebral ischemia-reperfusion injury in rats | Reduced serum S100B, MPO activity, and Il1b, Il6 gene transcripts | [22] |

| Indole-phenolic derivatives | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | ~25% increase in cell viability | [25] |

| Indole-phenolic derivatives | Copper ion chelation | ~40% chelating activity | [25] |

| Fascaplysin derivative (23b) | H2O2-induced neurotoxicity reduction | Effective neuroprotection | [26] |

Signaling Pathway Visualization

Caption: Neuroprotective action via modulation of the Nrf2-ARE pathway.

Experimental Protocol: SH-SY5Y Cell Viability Assay against Oxidative Stress

Principle: The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases. This assay evaluates the ability of a compound to protect these cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or the Aβ peptide.

Materials:

-

SH-SY5Y cells

-

Substituted indole compounds

-

Oxidative stressor (e.g., H2O2 at 500 µM or Aβ(25-35) peptide at 40 µM)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.

-

Pre-treatment: Treat the cells with various concentrations of the indole compounds for a pre-determined time (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2) to the wells containing the pre-treated cells. Include control wells with cells only, cells + compound only, and cells + stressor only.

-

Incubation: Incubate the plate for an appropriate duration to induce cell death (e.g., 24 hours).

-

Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, follow the protocol described in Section 1.4.

-

Data Analysis: Normalize the results to the untreated control cells (100% viability). Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Conclusion and Future Perspectives

The substituted indole scaffold is unequivocally a foundation of high therapeutic potential in modern drug discovery. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of agents with high efficacy and specificity. The diverse biological activities, spanning from oncology to neuroprotection, highlight the scaffold's ability to interact with a wide array of biological targets. Future research should focus on synthesizing novel indole hybrids, exploring multi-target drug design to address complex diseases like cancer and Alzheimer's, and conducting in-depth preclinical and clinical studies to translate the vast potential of these compounds into effective therapies.[4][6][27]

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and diverse biological activities of substituted indole β-carbolines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 13. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

5-Chloro-1H-indole-6-carbonitrile molecular structure and formula.

An In-Depth Technical Guide to 5-Chloro-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, formula, and physicochemical properties of this compound. It also explores relevant experimental protocols and its application as a key building block in the synthesis of complex molecules for drug discovery, particularly in the field of targeted protein degradation.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound featuring an indole core. The indole structure is substituted with a chlorine atom at the 5-position and a nitrile group (-C≡N) at the 6-position of the bicyclic ring system.

-

Molecular Formula: C₉H₅ClN₂[1]

-

IUPAC Name: this compound

-

Canonical SMILES: C1=C(C=C2C(=C1)NC=C2)C#N

-

InChI Key: Information not available in search results.

The presence of the chloro and nitrile groups significantly influences the electronic properties and reactivity of the indole ring, making it a versatile intermediate in organic synthesis.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 176.60 g/mol | [1][2] |

| CAS Number | 1427359-26-9 | [1][2] |

| MDL Number | MFCD23706329 | [2][3] |

| Purity | ≥97% | [1] |

| Appearance | Solid (Typical) | [4] |

| Color | White to off-white (Typical) | [4] |

| Solubility in Water | Low | [4] |

| Solubility in Organics | Soluble in dichloromethane, chloroform | [4] |

| Storage Conditions | Room temperature, dry, sealed place, inert atmosphere | [1][2][3] |

Experimental Protocols and Applications

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, its structure suggests that its synthesis would involve standard methods for indole ring formation followed by or preceded by chlorination and cyanation reactions. Common indole syntheses like the Fischer, Bischler-Möhlau, or Leimgruber-Batcho reactions could be adapted.

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve a multi-step process starting from a suitably substituted aniline or nitrotoluene derivative. Halogenation (chlorination) and the introduction of a nitrile group can be achieved through various standard organic chemistry transformations. The indole ring itself can be constructed at a key step in the synthesis.

Application in Targeted Protein Degradation:

This molecule is primarily categorized as a Protein Degrader Building Block .[1] This classification is highly significant in modern drug discovery.

Targeted Protein Degradation (TPD) is a therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate specific disease-causing proteins from the cell.[5][6] These bifunctional molecules consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7]

This compound serves as a valuable scaffold or fragment for the synthesis of the target-binding portion of a PROTAC. The indole core is a common motif in kinase inhibitors and other biologically active molecules.[8] For instance, derivatives of 5-chloro-indole have been investigated as potent inhibitors of kinases like EGFR and BRAF, which are crucial targets in cancer therapy.[9]

The diagram below illustrates a generalized workflow for utilizing a building block like this compound in the development of a PROTAC library.

Relevance in Signaling Pathways

The 5-chloro-indole scaffold is a key component in various kinase inhibitors. Kinases are central to many cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are prominent examples where inhibitors based on this scaffold have shown activity.[8][9]

The diagram below provides a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival, often targeted by drugs derived from indole-based scaffolds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 1427359-26-9 | this compound - Synblock [synblock.com]

- 3. 1427359-26-9|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-1H-Indole-3-Carbonitrile: Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]

- 5. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Initial Bioassay Screening of 5-Chloro-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide outlines a proposed initial screening cascade for the novel compound 5-Chloro-1H-indole-6-carbonitrile. Due to the absence of specific bioassay data for this molecule in the current literature, this document provides a comprehensive framework based on the known activities of structurally related 5-chloro-indole derivatives.[6][7][8][9][10][11][12][13][14][15] The protocols and pathways described herein are established methodologies for the preliminary assessment of a compound's potential therapeutic value.

Introduction to this compound

This compound is a halogenated indole derivative. The indole core is a common motif in biologically active compounds, and the presence of a chloro- group at the 5-position and a carbonitrile at the 6-position suggests the potential for unique pharmacological activities. Halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9] An initial in vitro screening is essential to identify and characterize its primary biological effects. This guide proposes a three-pronged screening approach targeting potential anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Initial Screening Workflow

The initial screening of this compound should be systematic to efficiently identify its primary biological activities. The following workflow is proposed:

Anticancer Activity Screening

Indole derivatives have shown promise as inhibitors of various kinases involved in cancer progression, such as EGFR.[5][10][11][14][16][17][18][19] A primary screen against a panel of cancer cell lines is a standard approach to identify cytotoxic or anti-proliferative effects.[20][21][22][23]

3.1. Data Presentation: In Vitro Antiproliferative Activity

The following table presents hypothetical data for the antiproliferative activity of this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Adenocarcinoma | 12.3 |

| PC-3 | Prostate Adenocarcinoma | 6.8 |

| HCT116 | Colon Carcinoma | > 50 |

Table 1: Hypothetical antiproliferative activity (IC50 values) of this compound in various cancer cell lines after 72 hours of exposure. Data are for illustrative purposes.

3.2. Experimental Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.3. Potential Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Many indole-based compounds have been identified as EGFR inhibitors.[5][10][11][14][16][17][18][19]

Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The NF-κB signaling pathway is also a central mediator of inflammation.[24][25][26][27][28]

4.1. Data Presentation: In Vitro COX-2 Inhibition

The following table shows hypothetical data for the inhibitory activity of this compound against the COX-2 enzyme.

| Compound | COX-2 IC50 (µM) |

| This compound | 5.2 |

| Celecoxib (Control) | 0.8 |

Table 2: Hypothetical COX-2 inhibitory activity (IC50 values). Data are for illustrative purposes.

4.2. Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.[3][29][30][31][32]

-

Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Compound and Control Preparation: Dissolve the test compound and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Add the diluted test inhibitor, inhibitor control, and enzyme control to a 96-well white opaque plate.[29]

-

Reaction Initiation: Add a reaction mix containing COX assay buffer and COX probe to each well. Initiate the reaction by adding arachidonic acid.[29][31]

-

Incubation: Incubate the plate according to the assay kit's specifications (e.g., 10 minutes at 37°C).[31]

-

Fluorescence Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[29]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

4.3. Potential Signaling Pathway: NF-κB Signaling

The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a target for anti-inflammatory drug development.[24][25][26][27][28]

Antimicrobial Activity Screening

Given the prevalence of antimicrobial activity among indole derivatives, an initial screening against common bacterial strains is warranted.[6][8][9][13][15]

5.1. Data Presentation: Antimicrobial Susceptibility Testing

The following table presents hypothetical data from antimicrobial susceptibility testing of this compound.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 32 |

| Escherichia coli | Negative | > 128 |

| Pseudomonas aeruginosa | Negative | > 128 |

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains. Data are for illustrative purposes.

5.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[1][2][4][33][34]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

-

Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][34]

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioassay screening of this compound. Based on the activities of related compounds, there is a rationale for investigating its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive "hits" from this primary screening would necessitate secondary assays to confirm activity, determine dose-response relationships, and elucidate the mechanism of action through signaling pathway analysis. Subsequent steps would involve lead optimization to improve potency and selectivity, and in vivo studies to assess efficacy and safety in preclinical models.

References

- 1. woah.org [woah.org]

- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. iomcworld.org [iomcworld.org]

- 16. mdpi.com [mdpi.com]

- 17. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjsocmed.com]

- 19. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Essential Guide to Cancer Cell Lines Culture Protocols - Alpha Lifetech [alpha-lifetech.com]

- 21. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. integra-biosciences.com [integra-biosciences.com]

An In-depth Technical Guide to the Exploratory Synthesis of 5-chloro-1H-indole-6-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 5-chloro-1H-indole-6-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, with many derivatives exhibiting a wide range of biological activities, including the inhibition of protein kinases.[1] This document outlines a detailed experimental workflow, presents expected quantitative data in a structured format, and discusses the potential biological context of the target molecule and its analogs, particularly as inhibitors of the VEGFR-2 signaling pathway.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for the preparation of this compound is proposed, commencing from a commercially available substituted aniline. The key transformations involve a Fischer indole synthesis to construct the core indole ring system, followed by a Sandmeyer reaction to introduce the carbonitrile functionality at the C6 position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the proposed synthesis of this compound and its analogs.

Step 1: Synthesis of 4-Chloro-2-methyl-5-nitrophenylhydrazine

-

To a stirred solution of 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in concentrated hydrochloric acid at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

-

The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

-

The reaction mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature.

-

The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

-

The free hydrazine base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate) and evaporation of the solvent.

Step 2: Fischer Indole Synthesis of 6-Amino-5-chloro-7-methyl-1H-indole

-

A mixture of 4-chloro-2-methyl-5-nitrophenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 eq) in a protic solvent like ethanol is heated at reflux for 2-4 hours to form the corresponding hydrazone.[2]

-

After cooling, the solvent is removed under reduced pressure.

-

The crude hydrazone is then added to a pre-heated acidic catalyst, such as polyphosphoric acid or a mixture of zinc chloride in a high-boiling solvent, at 100-140°C.[2]

-

The reaction mixture is stirred at this temperature for 1-3 hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting mixture is neutralized with a base (e.g., NaOH or Na2CO3) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Sandmeyer Reaction for the Synthesis of 5-Chloro-7-methyl-1H-indole-6-carbonitrile

-

6-Amino-5-chloro-7-methyl-1H-indole (1.0 eq) is dissolved in a mixture of dilute hydrochloric acid and water and cooled to 0-5°C.[3][4]

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.[3]

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled.[4]

-

The freshly prepared diazonium salt solution is added slowly to the copper(I) cyanide solution, and the mixture is stirred at room temperature for 1-2 hours, followed by gentle heating (e.g., 50-60°C) for 30 minutes to ensure complete reaction.[4]

-

After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-chloro-7-methyl-1H-indole-6-carbonitrile.

Data Presentation

The following tables summarize the expected physical, spectroscopic, and reaction data for the target compound and its key intermediates. The data for the target compound is based on its PubChem entry, while data for intermediates are estimated based on analogous compounds.[5]

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected ¹H NMR Chemical Shifts (ppm, DMSO-d₆) | Expected ¹³C NMR Chemical Shifts (ppm, DMSO-d₆) |

| 4-Chloro-2-methyl-5-nitrophenylhydrazine | C₇H₈ClN₃O₂ | 201.61 | 145-150 | 9.5-10.0 (br s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃) | 140-150 (C-NO₂), 130-140 (C-Cl), 110-130 (Ar-C), 15-20 (CH₃) |

| 6-Amino-5-chloro-7-methyl-1H-indole | C₉H₉ClN₂ | 180.64 | 130-135 | 10.5-11.0 (br s, 1H, NH-indole), 7.0-7.5 (m, 2H, Ar-H), 6.0-6.5 (t, 1H, C3-H), 4.5-5.0 (br s, 2H, NH₂), 2.0-2.2 (s, 3H, CH₃) | 140-145 (C-NH₂), 130-135 (C-Cl), 120-130 (Ar-C), 100-110 (C2, C3), 10-15 (CH₃) |

| This compound | C₉H₅ClN₂ | 176.61 | Not Available | 11.5-12.0 (br s, 1H, NH-indole), 7.5-8.0 (m, 3H, Ar-H), 6.5-7.0 (t, 1H, C3-H) | 135-140 (C-Cl), 125-135 (Ar-C), 115-120 (CN), 100-110 (C-CN, C2, C3) |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Diazotization and Reduction | NaNO₂, SnCl₂, HCl | Water, HCl | 0 - RT | 2-4 | 70-80 |

| 2 | Fischer Indole Synthesis | Pyruvic Acid, Polyphosphoric Acid | Ethanol, then neat | Reflux, then 120 | 4-6 | 50-60 |

| 3 | Sandmeyer Reaction | NaNO₂, HCl, CuCN, KCN | Water, HCl | 0 - 60 | 2-3 | 60-70 |

Biological Context and Signaling Pathway

Indole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities.[1] Many substituted indoles have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Deregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[6]

One of the key targets for anti-cancer drug development is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[7][8] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[9] Inhibition of the VEGFR-2 signaling cascade can effectively block this process, thereby impeding tumor progression.[9][10]

The synthesized this compound analogs, with their substituted indole core, are potential candidates for VEGFR-2 inhibition. The following diagram illustrates the VEGFR-2 signaling pathway and the putative mechanism of action for an indole-based inhibitor.

Caption: VEGFR-2 signaling pathway and inhibition by an indole analog.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PLCγ/PKC, Ras/Raf/MEK/ERK, and PI3K/Akt pathways.[8] These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. A this compound analog could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and thereby inhibiting the entire downstream signaling cascade.[10]

Conclusion

This technical guide outlines a comprehensive exploratory synthetic strategy for this compound analogs. The proposed multi-step synthesis, utilizing well-established reactions, provides a clear and actionable plan for researchers. The structured presentation of expected data offers valuable benchmarks for the synthetic campaign. Furthermore, the elucidation of the potential biological target, VEGFR-2, and its signaling pathway provides a strong rationale for the development of these compounds as potential anti-cancer agents. Further optimization of the synthetic route and in-depth biological evaluation of the synthesized analogs are warranted to fully explore their therapeutic potential.

References

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C9H5ClN2) [pubchemlite.lcsb.uni.lu]

- 6. growingscience.com [growingscience.com]

- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of 5-Chloro-Substituted Indoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthetic routes, biological activities, and structure-activity relationships of 5-chloro-substituted indole derivatives, providing a comprehensive resource for researchers and scientists in drug development.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly influence the pharmacological properties of these molecules. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of 5-chloro-substituted indoles, with a focus on their applications in oncology and infectious diseases.

Anticancer Activity of 5-Chloro-Indole Derivatives

Recent research has highlighted the potential of 5-chloro-indole derivatives as potent anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and survival.

Dual EGFR/BRAF Inhibitors

A series of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are frequently over-activated in various cancers.[1][2] Notably, these compounds displayed significant antiproliferative activity with GI50 values in the nanomolar range.[1][2]